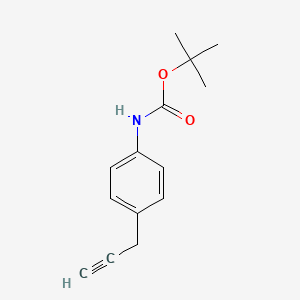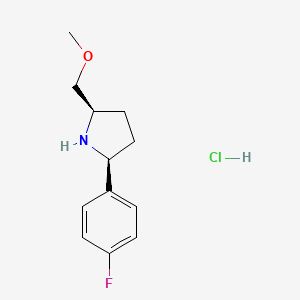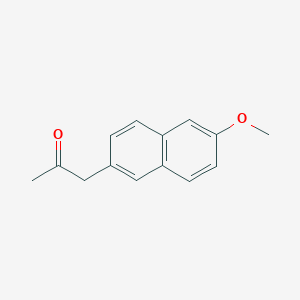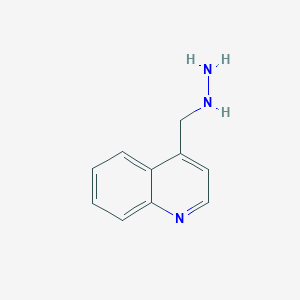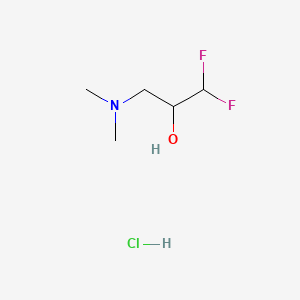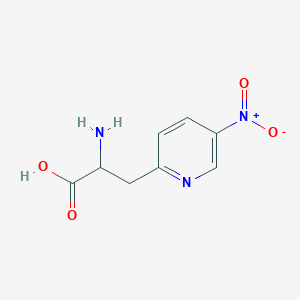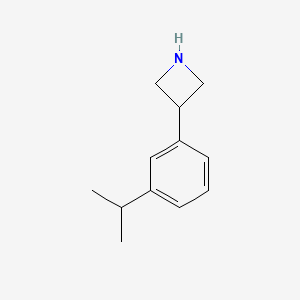
3-(3-Isopropylphenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(3-Isopropylphenyl)azetidine, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via intramolecular amination of organoboronates .
Industrial Production Methods: Industrial production of azetidines often involves scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Isopropylphenyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring into more saturated compounds.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-(3-Isopropylphenyl)azetidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(3-Isopropylphenyl)azetidine involves its interaction with specific molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, its unique structure allows it to interact with biological membranes, affecting their properties and functions.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidines: These five-membered nitrogen-containing heterocycles are more stable and less reactive than azetidines.
Piperidines: Six-membered nitrogen-containing heterocycles that are commonly used in medicinal chemistry.
Uniqueness of 3-(3-Isopropylphenyl)azetidine: this compound stands out due to its balanced ring strain, which provides a unique combination of stability and reactivity. This makes it a versatile compound for various applications, from drug design to materials science .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
3-(3-propan-2-ylphenyl)azetidine |
InChI |
InChI=1S/C12H17N/c1-9(2)10-4-3-5-11(6-10)12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI-Schlüssel |
IWERVMQAFYWQOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC(=C1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


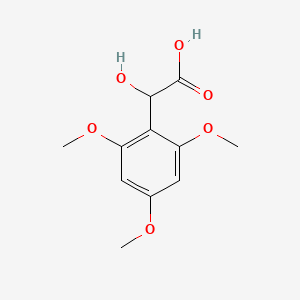
![Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl]boranuide](/img/structure/B13589881.png)

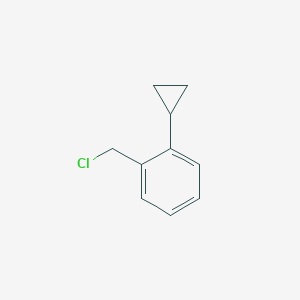
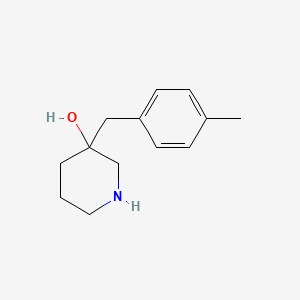
![1H-Imidazole-4-propanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13589893.png)
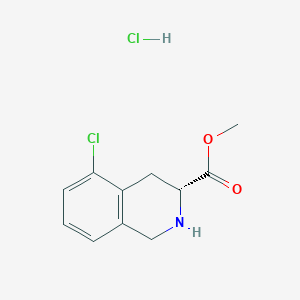
![1-[7-Methoxy-3-(trifluoromethyl)quinolin-6-yl]pyrrolidin-2-one](/img/structure/B13589909.png)
